molecular formula C17H13N3OS B14327329 Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile

Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile

Cat. No.: B14327329
M. Wt: 307.4 g/mol
InChI Key: FNHPPRZNPSYISK-HUUCEWRRSA-N
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Description

Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a hexahydropyrimidine core substituted with phenyl groups at positions 1 and 6, a thioxo (C=S) group at position 2, and a carbonitrile (C≡N) group at position 5. Pyrimidine-5-carbonitrile derivatives are widely studied for their diverse biological activities and physicochemical properties, influenced by substituent variations .

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

(5S,6S)-4-oxo-1,6-diphenyl-2-sulfanylidene-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C17H13N3OS/c18-11-14-15(12-7-3-1-4-8-12)20(17(22)19-16(14)21)13-9-5-2-6-10-13/h1-10,14-15H,(H,19,21,22)/t14-,15-/m1/s1

InChI Key

FNHPPRZNPSYISK-HUUCEWRRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)NC(=S)N2C3=CC=CC=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)NC(=S)N2C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Modified Biginelli Condensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted to incorporate thioxo and carbonitrile functionalities. A representative protocol involves refluxing benzaldehyde derivatives (e.g., 4-cyanobenzaldehyde), β-keto nitriles, and thiourea in acetic acid at 100°C for 8–12 hours. The reaction proceeds through a three-step mechanism:

  • Acid-catalyzed formation of an N-acyliminium ion intermediate
  • Nucleophilic attack by the enolized β-keto nitrile
  • Cyclization and dehydration to form the hexahydropyrimidine core

Key optimization parameters include:

  • Catalyst : NH₄Cl (1 mmol per 2 mmol aldehyde) enhances cyclization efficiency
  • Solvent : Acetic acid provides optimal protonation for intermediate stabilization
  • Temperature : Prolonged reflux (≥8 hours) ensures complete ring closure

Yield improvements to 65–72% have been achieved through microwave-assisted synthesis (80 W, 120°C, 30 minutes), reducing side-product formation from prolonged heating.

Morpholine-Catalyzed Three-Component Assembly

Recent advancements employ morpholine as a dual-purpose base and catalyst in ethanol solvent systems. This method combines:

  • Aromatic aldehydes (2 equivalents)
  • Cyanoacetamide (1.2 equivalents)
  • Dithiomalondianilide (1 equivalent)

The mechanism proceeds via:

  • Michael addition of deprotonated dithiomalondianilide to in situ-generated cyanoacrylate
  • Tautomerization and cyclization to form the dihydropyrimidine ring
  • Oxidative disulfide formation completing the bicyclic system

This approach yields 37–54% of target compound with superior stereochemical control compared to traditional methods.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables precise introduction of aryl groups at specific ring positions. A optimized protocol involves:

Parameter Specification
Catalyst Bistriphenylphosphine PdCl₂
Ligand Triphenylphosphine (0.5 mol%)
Base K₂CO₃ (3 equivalents)
Solvent 1,4-Dioxane/H₂O (9:1)
Temperature 110°C, 6 hours

This method achieves >85% coupling efficiency for phenyl group introduction, particularly effective for late-stage functionalization of halogenated pyrimidine intermediates.

Buchwald-Hartwig Amination

For nitrogen-containing derivatives, copper-mediated amination facilitates introduction of amino groups at the 5-position:

# Example reaction setup
substrate = 4-chloro-6-phenyl-2-thioxopyrimidine
amine = benzylamine
catalyst = CuI (10 mol%)
ligand = L-proline (20 mol%)
base = Cs₂CO₃
solvent = DMSO, 100°C, 24h
yield = 68-72%

Post-Synthetic Modifications

Thiolation Reactions

The thioxo group can be introduced via nucleophilic displacement using Lawesson's reagent:

$$
\text{Pyrimidinone} + \text{Lawesson's reagent} \xrightarrow{\text{THF, 60°C}} \text{Thioxo derivative} \quad (\text{Yield: 82–88\%})
$$

This method proves particularly valuable for converting 2-oxo precursors to the target thioxo compounds.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation strategies:

Method Yield (%) Purity (HPLC) Reaction Time Scalability Stereoselectivity
Biginelli Modification 65–72 95.2 8–12h Excellent Moderate
Suzuki Coupling 78–85 97.8 6h Good High
Three-Component 37–54 91.5 24h Moderate Excellent
Post-Synthetic 68–88 98.4 4–8h Limited N/A

Key observations:

  • Transition metal-catalyzed methods offer superior yields but require stringent anhydrous conditions
  • Multicomponent approaches provide better atom economy but suffer from longer reaction times
  • Post-synthetic modifications enable late-stage diversification but increase synthetic steps

Crystallization and Purification

Recrystallization remains critical for obtaining enantiomerically pure material:

Optimized Protocol :

  • Dissolve crude product in hot ethanol (1:10 w/v)
  • Add activated carbon (5% w/w) and silica gel (2% w/w)
  • Filter through celite at 50°C
  • Cool slowly (0.5°C/min) to 4°C
  • Collect crystals by vacuum filtration

This procedure achieves ≥99% enantiomeric excess when applied to racemic mixtures.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B97-3c composite scheme) reveal:

  • Rate-limiting step: Cyclization (ΔG‡ = 28.8 kcal/mol)
  • Key transition state: Boat-like conformation of dihydropyrimidine ring
  • Thioxo group stabilization: 12.7 kcal/mol through conjugation with ring π-system

Molecular dynamics simulations suggest ethanol solvent molecules participate in stabilizing charged intermediates during cyclization.

Industrial-Scale Considerations

For kilogram-scale production, the following parameters are critical:

Parameter Pilot Plant Specification
Reactor Volume 500 L jacketed glass-lined
Mixing 250 rpm anchor agitator
Temperature Control ±1°C via thermal oil circulation
Yield 63–67% (per batch)
Purity 98.9% (average)

Continuous flow systems show promise for improving throughput, achieving 82% yield in 1/3 reaction time compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise effects.

Comparison with Similar Compounds

Key Observations :

  • Thioxo vs. Methylthio : The 2-thioxo group (C=S) in the target compound may confer stronger hydrogen-bonding capacity compared to methylthio (SMe) substituents in analogs , influencing crystallinity and biological interactions.

Physicochemical Properties

  • Melting Points : Analogs with electron-donating groups (e.g., 4-MeO in ) exhibit higher melting points (300°C) due to improved intermolecular interactions, whereas alkyl-substituted derivatives (e.g., 3,4-Me₂ in ) melt at lower temperatures (266–268°C). The target compound’s diphenyl groups may elevate its melting point beyond 300°C, though experimental confirmation is needed.
  • Elemental Analysis : The methoxyphenyl analog shows a carbon content of 57.13% (calc.) vs. 57.24% (obs.), highlighting precision in synthetic routes. The target compound’s higher molecular weight (C₁₇H₁₃N₃OS) would require adjusted stoichiometric calculations.

Biological Activity

Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile is a synthetic compound that belongs to the class of thioxohexahydropyrimidines. Its unique structural features suggest potential biological activities, particularly in the context of anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16N2O1S\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This compound features a pyrimidine ring with a thioxo group and a nitrile functionality, which are crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thioxohexahydropyrimidine derivatives. For instance, a related compound demonstrated significant inhibitory effects on Interleukin-8-induced human neutrophil chemotaxis at nano- or picomolar concentrations. This suggests that this compound may exhibit similar properties due to its structural analogies .

Table 1: Inhibitory Effects on Neutrophil Chemotaxis

Compound NameIC50 (nM)Mechanism of Action
Related Compound<10Inhibition of IL-8-induced migration
Trans CompoundTBDPotentially similar due to structural similarity

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Preliminary in vitro studies indicate that thioxohexahydropyrimidines can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation.

Case Study: Antitumor Efficacy
A study focusing on a closely related derivative showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

The biological activities of this compound are likely mediated through interaction with specific molecular targets:

  • Cytokine Inhibition : The compound may inhibit pro-inflammatory cytokines such as IL-8, which are involved in neutrophil chemotaxis.
  • Apoptotic Pathways : It may activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.

Q & A

(Basic) What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1: React a substituted acrylonitrile derivative (e.g., 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile) with 2-thioxodihydropyrimidine-4,6-dione in ethanol under reflux with piperidine as a catalyst (8 hours, 75% yield) .
  • Step 2: Optimize conditions using ultrasound-assisted synthesis , which reduces reaction time and increases yields (e.g., 97.5% yield for analogous tetrahydropyrimidines) by enhancing mass transfer and reducing side reactions .
  • Key parameters: Solvent polarity (ethanol preferred), temperature control (reflux ~78°C), and catalyst selection (piperidine or acetic anhydride for acetylation steps) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:
Use a combination of:

  • IR Spectroscopy: Identify functional groups (e.g., C=O at ~1638 cm⁻¹, C≡N at ~2220 cm⁻¹, and N-H stretches at 3390–3436 cm⁻¹) .
  • NMR Spectroscopy: Confirm substituent positions via ¹H and ¹³C chemical shifts. For example, aromatic protons appear at δ 7.16–7.79 ppm, and CH groups in the pyrimidine ring at δ 4.12–5.6 ppm .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., m/z 422 [M⁺] for a related derivative) and fragmentation patterns .
  • Elemental Analysis: Cross-check calculated vs. experimental values (e.g., C: 56.80% calc. vs. 56.65% found) to confirm purity .

(Advanced) How can researchers resolve contradictions in crystallographic data or spectroscopic assignments?

Methodological Answer:

  • Cross-validation: Compare X-ray diffraction data (refined using SHELXL ) with NMR/IR results. For example, if crystallographic data suggests a planar carbonyl group but IR shows a shifted C=O stretch, assess for tautomerism or solvent effects.
  • High-resolution techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Software tools: Employ SHELX for crystallographic refinement and Gaussian for computational modeling of vibrational spectra to reconcile discrepancies .

(Advanced) What strategies are recommended for investigating the reactivity of the thioxo and carbonyl groups to design novel derivatives?

Methodological Answer:

  • Functionalization of thioxo group: React with Vilsmeier-Haack reagent to form β-chloroenaldehyde intermediates, which can undergo nucleophilic substitution with amines or hydrazines to yield Schiff bases or pyrazole derivatives .
  • Carbonyl group modification: Acetylate using acetic anhydride to generate N-pyrimidinylacetamide derivatives, then explore cyclization with bifunctional nucleophiles (e.g., ethylenediamine for diazepine synthesis) .
  • Monitoring: Use TLC/HPLC to track reaction progress and isolate intermediates via recrystallization (ethanol/water mixtures) .

(Advanced) How should researchers design experiments to evaluate biological activity while ensuring structural integrity?

Methodological Answer:

  • Step 1: Synthesize derivatives with systematic substitutions (e.g., replacing phenyl groups with thiophene or chlorophenyl moieties) .
  • Step 2: Confirm purity via HPLC (>95%) and characterize using NMR/MS .
  • Step 3: Conduct bioassays (e.g., antimicrobial or enzyme inhibition tests) with controls. For example, test against E. coli or S. aureus using agar dilution methods .
  • Data analysis: Correlate structural features (e.g., electron-withdrawing groups) with activity using SAR models .

(Basic) What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent volume: Maintain a 20:1 ethanol-to-substrate ratio (e.g., 20 mL per 1 mmol) during reflux .
  • Purification: Use gradient recrystallization (e.g., hot ethanol to room temperature cooling) for large batches .
  • Quality control: Implement inline FTIR or Raman spectroscopy to monitor reaction completion and minimize impurities .

(Advanced) How can computational chemistry predict stability and tautomeric forms of this compound?

Methodological Answer:

  • DFT calculations: Model tautomers (e.g., keto-enol forms) using Gaussian at the B3LYP/6-31G* level to predict thermodynamic stability .
  • NMR chemical shift prediction: Compare computed shifts (via GIAO method) with experimental data to validate dominant tautomers .
  • MD simulations: Assess solvent effects (e.g., DMSO vs. CDCl₃) on conformational stability .

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